molecular formula C18H15F3N4OS B6034253 1-[3-AMINO-2-(PYRIDIN-4-YL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-6-YL]ETHAN-1-ONE

1-[3-AMINO-2-(PYRIDIN-4-YL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-6-YL]ETHAN-1-ONE

Cat. No.: B6034253
M. Wt: 392.4 g/mol
InChI Key: DZAOHWNQTDSULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-AMINO-2-(PYRIDIN-4-YL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-6-YL]ETHAN-1-ONE is a complex organic compound featuring a unique structure that includes a pyridine ring, a trifluoromethyl group, and a thieno[2,3-b]naphthyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

The synthesis of 1-[3-AMINO-2-(PYRIDIN-4-YL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-6-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]naphthyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]naphthyridine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote the formation of the desired product.

    Amination and Pyridine Ring Formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[3-AMINO-2-(PYRIDIN-4-YL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-6-YL]ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyridine ring and other reactive sites of the molecule using reagents like halogens, alkylating agents, and nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-AMINO-2-(PYRIDIN-4-YL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-6-YL]ETHAN-1-ONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-AMINO-2-(PYRIDIN-4-YL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-6-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[3-AMINO-2-(PYRIDIN-4-YL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-6-YL]ETHAN-1-ONE can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[3-amino-2-pyridin-4-yl-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4OS/c1-9(26)25-7-4-12-11(8-25)14(18(19,20)21)13-15(22)16(27-17(13)24-12)10-2-5-23-6-3-10/h2-3,5-6H,4,7-8,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAOHWNQTDSULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C4=CC=NC=C4)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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